

# Deoxybrevianamide E: A Technical Guide to its Natural Fungal Origin

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## Compound of Interest

Compound Name: Deoxybrevianamide E

Cat. No.: B022580

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## Introduction

**Deoxybrevianamide E** is a prenylated indole alkaloid, a class of secondary metabolites known for their structural complexity and diverse biological activities. It serves as a crucial biosynthetic precursor to other more complex brevianamides, such as brevianamide A and B, which exhibit insecticidal properties. This technical guide provides an in-depth overview of the natural sources of **Deoxybrevianamide E**, detailing its biosynthesis, experimental protocols for its isolation and purification, and a summary of its characterization data.

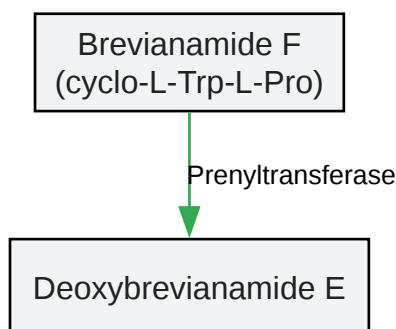
## Natural Fungal Sources

**Deoxybrevianamide E** is primarily produced by filamentous fungi, with notable sources being species from the genera *Penicillium* and *Aspergillus*.

- *Penicillium brevicompactum*: This species is a well-documented producer of a variety of brevianamide alkaloids, including **Deoxybrevianamide E**.<sup>[1]</sup> It is often studied in the context of the biosynthesis of other complex metabolites.<sup>[2][3]</sup>
- *Aspergillus ustus*: This fungus is another known source of **Deoxybrevianamide E**.
- *Penicillium italicum*: This species has also been reported to produce **Deoxybrevianamide E**.<sup>[1]</sup>

## Biosynthesis of Deoxybrevianamide E

**Deoxybrevianamide E** is not synthesized de novo in its final form but is derived from the precursor molecule, brevianamide F (cyclo-L-Trp-L-Pro). The biosynthesis involves the prenylation of brevianamide F at the C2 position of the indole ring. This reaction is catalyzed by a prenyltransferase enzyme.[2]



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Caption: Biosynthetic conversion of Brevianamide F to **Deoxybrevianamide E**.

## Experimental Protocols

The following sections detail the methodologies for the cultivation of a source fungus, and the subsequent extraction, isolation, and purification of **Deoxybrevianamide E**. These protocols are synthesized from established methods for the study of secondary metabolites from *Penicillium* species.

### Fungal Cultivation

*Penicillium brevicompactum* can be cultured on a solid medium to promote the production of brevianamides.

- Media Preparation: Prepare Czapek-Dox agar medium. This is a common medium for the cultivation of *Penicillium* species.[2]
- Inoculation: Inoculate the Czapek-Dox agar plates with a spore suspension of *Penicillium brevicompactum*. [2][3]

- Incubation: Incubate the plates at 28°C for 6-7 days in the dark. The production of brevianamides has been observed to begin after conidiation starts.[2][4] For submerged fermentation, a seed culture can be prepared in a suitable liquid medium and cultivated for 26-27 hours at 24°C with shaking before inoculating the production medium.[3]

## Extraction and Isolation

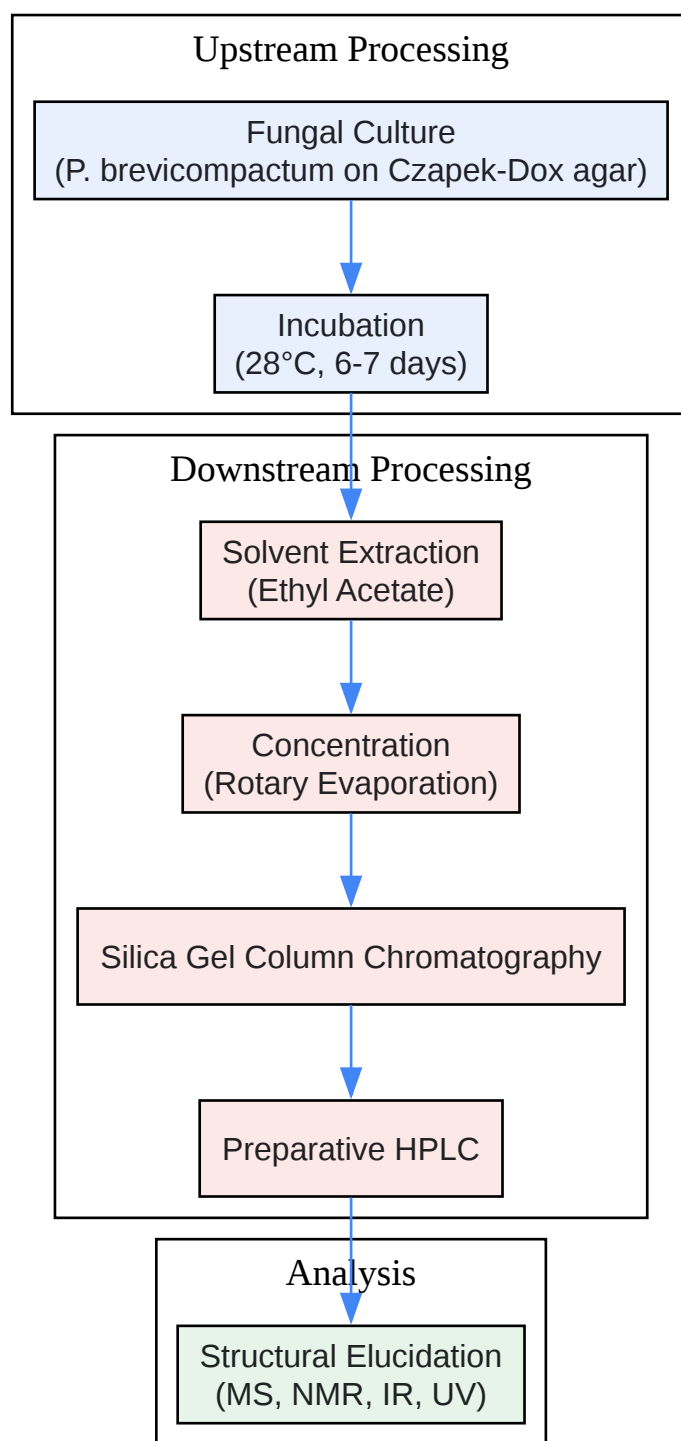
Following incubation, the fungal biomass and agar are processed to extract the secondary metabolites.

- Harvesting: The fungal mycelium and the agar medium are harvested.
- Extraction: The harvested material is extracted with an organic solvent. Ethyl acetate is a common choice for extracting indole alkaloids. The material is typically soaked in the solvent, and the process may be repeated to ensure complete extraction.
- Concentration: The solvent from the combined extracts is evaporated under reduced pressure to yield a crude extract.

## Purification

The crude extract, containing a mixture of metabolites, is subjected to chromatographic techniques to isolate **Deoxybrevianamide E**.

- Column Chromatography: The crude extract is first fractionated using column chromatography with a silica gel stationary phase.[5] A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate mixtures) is used to elute the compounds.[5]
- Thin-Layer Chromatography (TLC): Fractions are monitored by TLC to identify those containing **Deoxybrevianamide E**. [5][6]
- High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC, often using a C18 reverse-phase column, to obtain pure **Deoxybrevianamide E**. [5][7]



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Caption: Experimental workflow for the isolation and characterization of **Deoxybrevianamide E**.

## Characterization Data

The structure of isolated **Deoxybrevianamide E** is confirmed using various spectroscopic techniques.

### Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.

Parameter	Value	Reference
Molecular Formula	C <sub>21</sub> H <sub>25</sub> N <sub>3</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	351.4 g/mol	<a href="#">[1]</a>
Precursor Type	[M+H] <sup>+</sup>	<a href="#">[1]</a>
Precursor m/z	352.2	<a href="#">[1]</a>

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy provide detailed information about the chemical structure.

<sup>1</sup>H NMR (CDCl<sub>3</sub>, 400 MHz)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
0.97	t	7.4	-CH <sub>2</sub> -CH <sub>3</sub>
1.49 – 1.70	m	-CH-CH <sub>2</sub> -CH <sub>3</sub>	
2.10	dd	9.6, 12.7	Ph <sub>2</sub> C-CHH-CH(Et)-NH-
2.77	dd	9.6, 12.6	Ph <sub>2</sub> C-CHH-CH(Et)-NH-
3.15 – 3.24	m	-CH <sub>2</sub> -CH(Et)-NH-	
3.34	br s	-NH-	
3.47	d	11.5	Ph <sub>2</sub> C-CHH-NH-
3.80	d	11.5	Ph <sub>2</sub> C-CHH-NH-
7.15 – 7.40	m	ArH	

Note: The provided <sup>1</sup>H NMR data is for a related pyrrolidine structure and serves as a representative example of the types of signals expected for a molecule with similar functional groups. Specific experimental data for **Deoxybrevianamide E** was not available in the provided search results.[\[1\]](#)

<sup>13</sup>C NMR (CDCl<sub>3</sub>, 75 MHz)

Chemical Shift ( $\delta$ ) ppm	Assignment
12.6	
30.5	
45.7	
57.4	
58.0	
60.7	
127.2	
127.9	
128.0	
129.4	
129.5	
147.4	
148.2	

Note: The provided  $^{13}\text{C}$  NMR data is for a related pyrrolidine structure and serves as a representative example of the types of signals expected. Specific experimental data for **Deoxybrevianamide E** was not available in the provided search results.[\[1\]](#)

## Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

While specific spectra for **Deoxybrevianamide E** were not found in the search results, the expected characteristic absorptions can be predicted based on its functional groups.

- IR Spectroscopy: Expected to show characteristic peaks for N-H stretching (around  $3300\text{ cm}^{-1}$ ), C=O stretching of the amide groups (around  $1650\text{ cm}^{-1}$ ), and C=C stretching of the aromatic indole ring.[\[8\]](#)[\[9\]](#)

- UV-Vis Spectroscopy: The indole chromophore is expected to show absorption maxima around 220 nm and 280 nm.[8][9]

## Conclusion

**Deoxybrevianamide E** is a significant natural product obtainable from fungal sources such as *Penicillium brevicompactum*. Its role as a biosynthetic intermediate makes it a compound of interest for researchers in natural product chemistry and biosynthesis. The protocols outlined in this guide, based on established methodologies, provide a framework for its successful isolation and characterization, paving the way for further investigation into its biological activities and potential applications.

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